molecular formula C19H24N2O2S B6582150 3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1207020-57-2

3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B6582150
CAS No.: 1207020-57-2
M. Wt: 344.5 g/mol
InChI Key: UWNWENAGXCNJCO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide core with a dimethylamino group and a thiophen-2-yl oxan-4-ylmethyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The thiophen-2-yl oxan-4-ylmethyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group makes it susceptible to nucleophilic attacks, while the benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and amines can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: In biological research, 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with a wide range of biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the production of agrochemicals, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to cross cell membranes, while the benzamide core interacts with enzymes and receptors. The thiophen-2-yl oxan-4-ylmethyl moiety contributes to its binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular signaling.

Comparison with Similar Compounds

  • 3-(Dimethylamino)propylamine: A related compound with a similar dimethylamino group but lacking the benzamide core.

  • 4-(Thiophen-2-yl)oxan-4-ylmethylamine: A compound with a similar thiophen-2-yl oxan-4-ylmethyl group but without the dimethylamino group.

Uniqueness: 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide stands out due to its combination of functional groups, which provides a unique balance of reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-6-3-5-15(13-16)18(22)20-14-19(8-10-23-11-9-19)17-7-4-12-24-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWENAGXCNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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